Deschloro-(S)-efavirenz
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Overview
Description
Deschloro-(S)-efavirenz is a derivative of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection The removal of the chlorine atom in this compound results in a compound with distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deschloro-(S)-efavirenz typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a substituted benzoxazinone.
Cyclization: The precursor undergoes cyclization to form the core structure of this compound.
Functional Group Modification: Various functional groups are introduced or modified to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Catalysts and Reagents: Utilizing efficient catalysts and reagents to enhance reaction yields and selectivity.
Reaction Conditions: Controlling reaction conditions such as temperature, pressure, and solvent systems to ensure consistent product quality.
Purification: Employing purification techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Deschloro-(S)-efavirenz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.
Scientific Research Applications
Deschloro-(S)-efavirenz has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as an antiviral agent and its effects on viral replication.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of deschloro-(S)-efavirenz involves its interaction with molecular targets such as enzymes and receptors. The compound binds to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of viral replication and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Efavirenz: The parent compound, used as an antiretroviral drug.
Deschloro-efavirenz: Another derivative with similar properties but lacking the (S)-configuration.
Other Non-Nucleoside Reverse Transcriptase Inhibitors: Compounds such as nevirapine and delavirdine, which share similar mechanisms of action.
Uniqueness
Deschloro-(S)-efavirenz is unique due to its specific chemical structure, which imparts distinct biological properties
Properties
CAS No. |
445468-46-2 |
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Molecular Formula |
C₁₄H₁₀F₃NO₂ |
Molecular Weight |
281.23 |
Synonyms |
(4S)-4-(2-Cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; Efavirenz Impurity; (S)-4-(Cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one; _x000B_(4S)-4-(Cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H |
Origin of Product |
United States |
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